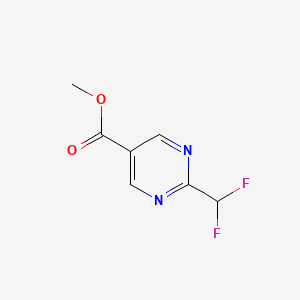

Methyl 2-(difluoromethyl)pyrimidine-5-carboxylate

Description

Properties

Molecular Formula |

C7H6F2N2O2 |

|---|---|

Molecular Weight |

188.13 g/mol |

IUPAC Name |

methyl 2-(difluoromethyl)pyrimidine-5-carboxylate |

InChI |

InChI=1S/C7H6F2N2O2/c1-13-7(12)4-2-10-6(5(8)9)11-3-4/h2-3,5H,1H3 |

InChI Key |

PSDCOGBPHREWCN-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CN=C(N=C1)C(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(difluoromethyl)pyrimidine-5-carboxylate typically involves the reaction of difluoromethyl-containing intermediates with pyrimidine derivatives. One common method includes the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group in acetic acid . Another approach involves the use of phosphorus oxychloride as a reagent under reflux conditions .

Industrial Production Methods

Companies like ChemScene offer this compound in bulk quantities, ensuring its availability for various research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(difluoromethyl)pyrimidine-5-carboxylate undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include phosphorus oxychloride, acetic acid, and various nucleophiles and electrophiles . Reaction conditions may vary depending on the desired product, but typically involve refluxing and the use of appropriate solvents.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the cyclocondensation reaction with 1,3-dicarbonyl compounds can yield difluoromethyl-substituted pyrazolo[1,5-a]pyrimidines .

Scientific Research Applications

Drug Design and Development

The incorporation of difluoromethyl groups in pharmaceuticals is a strategy to enhance the metabolic stability and bioactivity of drug candidates. For instance, compounds with similar structures have shown potential as:

- Anticancer Agents : Methyl 2-(difluoromethyl)pyrimidine-5-carboxylate derivatives have been explored for their ability to inhibit specific enzymes involved in cancer cell proliferation. The difluoromethyl group can modulate the compound's interaction with biological targets, potentially leading to increased efficacy against tumors.

- Antiviral Activity : Research indicates that pyrimidine derivatives can exhibit antiviral properties by interfering with viral replication mechanisms. The difluoromethyl substitution may enhance these effects by improving binding affinity to viral enzymes.

Enzyme Inhibition

The compound has been studied for its role as an inhibitor of various enzymes, including:

- Histone Deacetylases (HDACs) : Compounds with similar structural motifs have demonstrated selective inhibition of HDACs, which are crucial for regulating gene expression and are implicated in cancer progression. This compound may serve as a lead compound for developing selective HDAC inhibitors.

Building Blocks in Organic Synthesis

This compound serves as a versatile building block in organic synthesis due to its functional groups that can undergo further transformations:

- Formation of Heterocycles : The compound can participate in cyclization reactions to form more complex heterocyclic structures, which are prevalent in many natural products and pharmaceuticals.

- Functionalization : The difluoromethyl and carboxylate groups can be modified through various chemical reactions (e.g., reduction, oxidation) to yield derivatives with tailored properties for specific applications.

Case Studies and Research Findings

Several studies have highlighted the importance of this compound in drug discovery and development:

- A study focused on the synthesis of pyrimidine derivatives indicated that introducing difluoromethyl groups significantly improved the compounds' inhibitory activity against certain cancer cell lines .

- Another research highlighted the use of this compound as a precursor for synthesizing novel HDAC inhibitors, demonstrating its potential therapeutic applications in oncology .

Mechanism of Action

The mechanism of action of Methyl 2-(difluoromethyl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, triazole-pyrimidine hybrid compounds have been shown to inhibit endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway . These interactions contribute to the compound’s neuroprotective and anti-inflammatory properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrimidine-5-carboxylate derivatives exhibit diverse pharmacological and physicochemical properties depending on substituents at the 2-, 4-, and 6-positions. Below is a comparative analysis of Methyl 2-(difluoromethyl)pyrimidine-5-carboxylate with structurally related analogs:

Table 1: Key Structural and Functional Comparisons

Key Comparative Insights

Substituent Electronic Effects: The difluoromethyl group (-CF₂H) offers moderate electron-withdrawing effects, balancing lipophilicity and metabolic stability. Amino (-NH₂) and methylthio (-SMe) substituents (e.g., Ethyl 2-aminopyrimidine-5-carboxylate, Methyl 2-(methylthio)pyrimidine-5-carboxylate) are less electronegative, making these compounds more reactive in nucleophilic substitutions .

Ester Group Impact :

- Methyl esters (e.g., target compound) generally exhibit higher metabolic lability than ethyl or tert-butyl esters , which prolong half-life but increase molecular weight and steric hindrance .

Biological Activity: The target compound’s difluoromethyl group is advantageous in HDAC inhibitor synthesis due to its balance of stability and bioavailability . In contrast, Ethyl 2-[(3-methyl-2,5-dioxopyrrolinyl)amino]-4-(trifluoromethyl)pyrimidine-5-carboxylate shows potent inhibition of AP-1/NF-κB pathways, attributed to its trifluoromethyl and amino-pyrrolinyl groups .

Fluorine-Specific Advantages

As highlighted in , fluorinated pyrimidines like this compound benefit from:

- Enhanced membrane permeability due to fluorine’s lipophilicity.

- Reduced basicty of adjacent amines , improving pharmacokinetics.

- Resistance to cytochrome P450-mediated metabolism compared to non-fluorinated analogs .

Biological Activity

Methyl 2-(difluoromethyl)pyrimidine-5-carboxylate is a compound of increasing interest due to its diverse biological activities, including antiviral, anticancer, and antimicrobial properties. This article reviews the current understanding of its biological activity, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of Biological Activities

This compound has been investigated for several biological activities:

- Antiviral Activity : Preliminary studies suggest that the compound may exhibit antiviral properties against various viruses.

- Anticancer Activity : Research indicates potential efficacy in inhibiting cancer cell proliferation.

- Antimicrobial Activity : The compound has shown effectiveness against certain bacterial strains.

The biological activity of this compound is believed to involve interactions with specific molecular targets. For instance, it has been noted that compounds with a pyrimidine core can inhibit key pathways involved in cell proliferation and survival, such as the NF-kB inflammatory pathway and apoptosis mechanisms .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Various modifications to the pyrimidine structure can significantly influence its potency and selectivity. For example:

- Substituent Effects : The introduction of different functional groups at specific positions on the pyrimidine ring can enhance or diminish biological activity. Compounds with methyl or difluoromethyl groups have shown improved anticancer effects compared to their unsubstituted counterparts .

- Potency Variations : The IC50 values for related compounds vary widely, indicating that specific structural features are critical for achieving desired biological effects. For instance, compounds derived from pyrimidines have demonstrated IC50 values ranging from nanomolar to micromolar concentrations in various assays .

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

- Antiviral Properties : In vitro studies have shown that derivatives of this compound can inhibit viral replication, with effective concentrations reported around 2.4 µM against Zika virus (ZIKV) and 1.4 µM against Dengue virus (DENV-2) .

- Anticancer Activity : A study evaluating the compound's effects on cancer cell lines revealed significant cytotoxicity, with IC50 values lower than those of standard chemotherapeutics like doxorubicin. Notably, one derivative exhibited an IC50 value of 29.77 µg/mL against A549 lung cancer cells, indicating promising anticancer potential .

- Antimicrobial Effects : Research highlighted that compounds similar to this compound display considerable antimicrobial activity against both Gram-positive and Gram-negative bacteria, showcasing their potential as new antimicrobial agents .

Data Table: Summary of Biological Activities

Q & A

Q. What are the common synthetic routes for Methyl 2-(difluoromethyl)pyrimidine-5-carboxylate, and how do reaction conditions influence yield and purity?

The compound is typically synthesized via condensation reactions, such as the reaction of pyrimidine precursors with methyl chloroformate in the presence of a base (e.g., triethylamine) . Critical factors include temperature control (optimized between 0–25°C to avoid side reactions) and pH stabilization to prevent ester hydrolysis. Multi-step protocols often employ purification via column chromatography or recrystallization to achieve >95% purity, with yields ranging from 40–70% depending on the nucleophile's reactivity .

Q. How does the difluoromethyl group influence the compound's physicochemical properties and biological interactions?

The difluoromethyl group enhances lipophilicity (logP ~2.3–2.7), improving membrane permeability compared to non-fluorinated analogs. Fluorine’s electronegativity also increases metabolic stability by reducing oxidative degradation, as shown in comparative studies with trifluoromethyl and methyl analogs . Additionally, the group participates in weak hydrogen-bonding interactions with biological targets, as observed in molecular docking studies of pyrimidine-based enzyme inhibitors .

Intermediate Research Questions

Q. What methodologies are used to evaluate the antimicrobial or enzyme-inhibitory activity of this compound?

Biological activity is assessed through:

- In vitro enzyme assays : For example, dihydrofolate reductase (DHFR) inhibition is measured via spectrophotometric monitoring of NADPH oxidation at 340 nm .

- Antimicrobial testing : Minimum inhibitory concentration (MIC) assays using bacterial/fungal strains (e.g., S. aureus or C. albicans) in 96-well plates, with growth inhibition quantified after 24–48 hours .

- Cellular uptake studies : LC-MS/MS quantifies intracellular concentrations in HeLa or HEK293 cells, correlating with potency .

Q. How does the compound’s stability vary under different storage and experimental conditions?

Stability studies show degradation at pH <4 (via ester hydrolysis) and temperatures >40°C (thermal decomposition). Accelerated stability testing (40°C/75% RH for 4 weeks) revealed <5% degradation when stored in amber vials under nitrogen. Analytical methods like HPLC (C18 column, acetonitrile/water gradient) and ¹⁹F NMR are used to monitor degradation products .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for specific therapeutic targets?

Systematic substitution of the pyrimidine core and ester group has been explored:

- Replacing the difluoromethyl group with trifluoromethyl (as in Ethyl 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylate) reduces antimicrobial activity by 3–5-fold, likely due to altered steric bulk .

- Ester-to-amide conversion (e.g., Ethyl 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxamide) improves solubility but decreases cellular uptake .

- Computational modeling (e.g., AutoDock Vina) predicts enhanced target binding when the carboxylate is functionalized with heterocyclic moieties .

Q. How should researchers address contradictory data in biological activity or synthetic yields reported across studies?

Discrepancies often arise from:

- Assay variability : Normalize results using positive controls (e.g., trimethoprim for DHFR inhibition) .

- Reagent purity : Use ≥98% pure starting materials, as trace impurities (e.g., residual chlorides) can catalyze side reactions .

- Statistical meta-analysis : Pool data from ≥3 independent studies to identify trends, as demonstrated in fluorinated pyrimidine reviews .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.